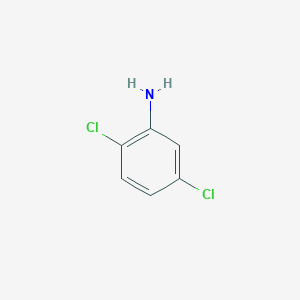![molecular formula C18H20ClN B050474 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride CAS No. 113009-52-2](/img/structure/B50474.png)
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been extensively studied for its potential applications in various fields of science. It has shown promising results as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological and environmental samples. 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has also been investigated as a potential anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been studied for its potential use as a chiral ligand in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is not fully understood, but studies have suggested that it may act as a metal ion chelator, leading to the generation of reactive oxygen species and subsequent apoptosis in cancer cells. Additionally, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to bind to the G-quadruplex structure of DNA, which may contribute to its anti-tumor activity.
Biochemische Und Physiologische Effekte
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as its potential as a fluorescent probe for metal ion detection. However, its effects in vivo have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride is its potential as a fluorescent probe for metal ion detection, which could have important applications in environmental and biological research. Additionally, its anti-tumor activity has shown promise in vitro. However, its effects in vivo are not well understood, and further research is needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride. One area of interest is its potential as a chiral ligand in asymmetric catalysis. Additionally, further studies are needed to understand its mechanism of action and potential as an anti-tumor agent. Finally, its potential as a fluorescent probe for metal ion detection could have important applications in environmental and biological research.
Synthesemethoden
The synthesis of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride involves the condensation of 2-acetylnaphthalene with 1-methyl-4-piperidone, followed by reduction and quaternization with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Eigenschaften
CAS-Nummer |
113009-52-2 |
|---|---|
Produktname |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride |
Molekularformel |
C18H20ClN |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C18H19N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-11H,12-14H2,1H3;1H/b10-9+; |
InChI-Schlüssel |
BAFXKXJMUGMXJC-RRABGKBLSA-N |
Isomerische SMILES |
CN1CCC(=CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
CN1CCC(=CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Synonyme |
1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride B 115 B-115 B115 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

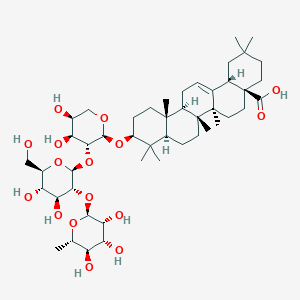
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
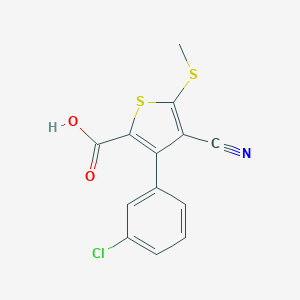
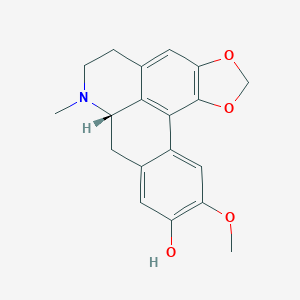
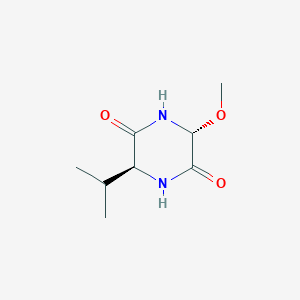

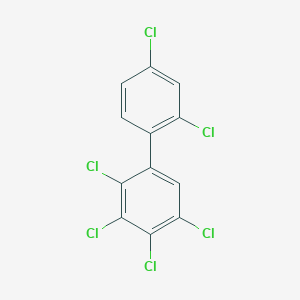
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
